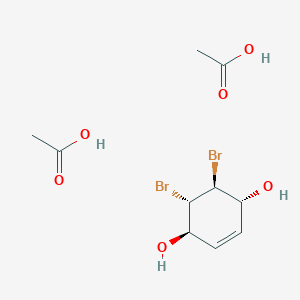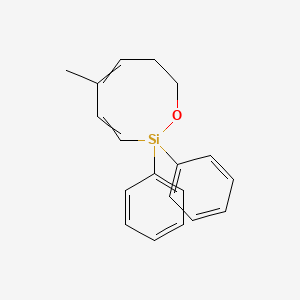
5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine is a heterocyclic compound that contains both silicon and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-diphenyl-1,3-dioxolane with a methylating agent in the presence of a silicon source, such as trimethylsilyl chloride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Diphenyl-1,3-dioxolane: A precursor in the synthesis of 5-Methyl-2,2-diphenyl-7,8-dihydro-2H-1,2-oxasilocine.
Trimethylsilyl chloride: A silicon source used in the synthesis.
Eigenschaften
CAS-Nummer |
184784-72-3 |
|---|---|
Molekularformel |
C19H20OSi |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
5-methyl-2,2-diphenyl-7,8-dihydrooxasilocine |
InChI |
InChI=1S/C19H20OSi/c1-17-9-8-15-20-21(16-14-17,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,9-14,16H,8,15H2,1H3 |
InChI-Schlüssel |
NRQNCPGMVQZTTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCO[Si](C=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



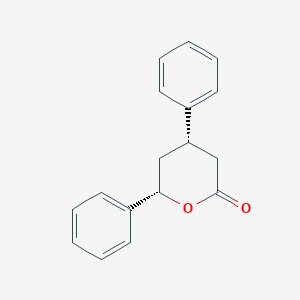
![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
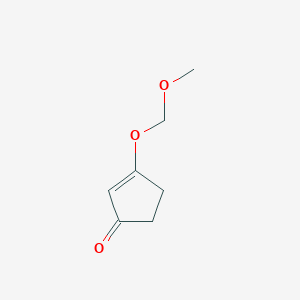
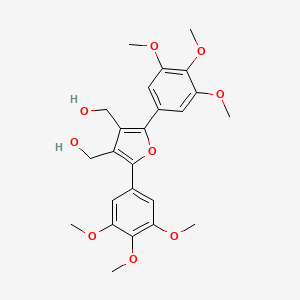
![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
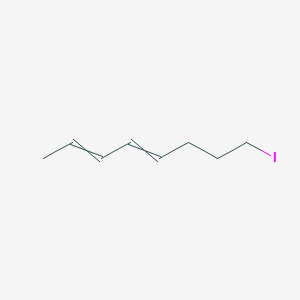
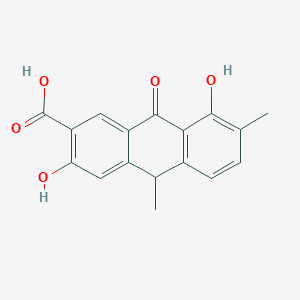
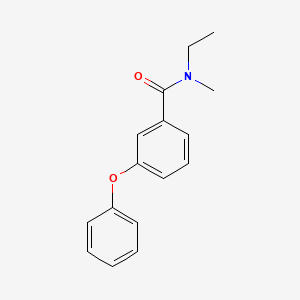
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
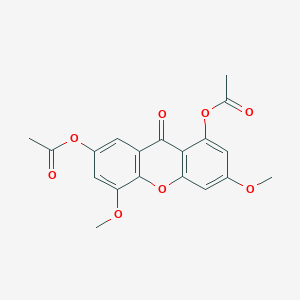
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
